2-(3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetic acid
Overview
Description
2-(3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetic acid is an organic compound with the molecular formula C9H7F3O2. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a phenylacetic acid moiety.
Preparation Methods
The synthesis of 2-(3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with trifluoromethyl acetophenone and acetoacetic ester.
Reaction Conditions: Hydrazine hydrate is added to the alkali lye of trifluoromethyl acetophenone acetoacetic ester. The concentration of the lye ranges from 10% to 80%.
Reflux Reaction: The mixture undergoes a reflux reaction for 6 to 9 hours.
pH Adjustment: The pH is adjusted to 1, and the product is filtered to obtain this compound.
Chemical Reactions Analysis
2-(3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethyl group can undergo substitution reactions with various nucleophiles.
Diolefination: The compound undergoes diolefination mediated by mono-N-protected amino acid ligands in the presence of ethyl acrylate, palladium acetate, potassium bicarbonate, and t-amyl alcohol
Scientific Research Applications
2-(3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetic acid has several scientific research applications:
Biology: The compound is utilized in the study of biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-(3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. For example, it acts as an antagonist to the human A2B adenosine receptor, inhibiting its activity and modulating various physiological processes . The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards its target receptors .
Comparison with Similar Compounds
2-(3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetic acid can be compared with other similar compounds, such as:
3-(Trifluoromethyl)phenylacetic acid: This compound has a trifluoromethyl group attached to the meta position of the phenyl ring, resulting in different chemical properties and reactivity.
4-Fluorophenylacetic acid: The presence of a fluorine atom instead of a trifluoromethyl group leads to variations in the compound’s chemical behavior.
2-(Trifluoromethyl)phenylacetic acid: The trifluoromethyl group is attached to the ortho position, affecting the compound’s steric and electronic properties.
Properties
IUPAC Name |
2-[4-[3-(trifluoromethyl)phenyl]phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O2/c16-15(17,18)13-3-1-2-12(9-13)11-6-4-10(5-7-11)8-14(19)20/h1-7,9H,8H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYDJMPAMHYFPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(C=C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50362645 | |
Record name | [3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50362645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
877607-26-6 | |
Record name | [3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50362645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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